N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an acridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the furan-2-carbaldehyde derivative, which is then reacted with 2-methoxy-4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is further reacted with 9-oxoacridin-10(9H)-yl acetic acid under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular pathways critical for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylene}nicotinohydrazide: Shares a similar furan and nitrophenyl structure but differs in the hydrazide moiety.
2-(4-chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides: Contains a similar hydrazide structure but with different substituents on the furan ring.
Uniqueness
N’-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is unique due to the presence of the acridinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H20N4O6 |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C27H20N4O6/c1-36-25-14-17(31(34)35)10-12-21(25)24-13-11-18(37-24)15-28-29-26(32)16-30-22-8-4-2-6-19(22)27(33)20-7-3-5-9-23(20)30/h2-15H,16H2,1H3,(H,29,32)/b28-15+ |
InChI Key |
ZMXWIYYEXKYKHB-RWPZCVJISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Origin of Product |
United States |
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